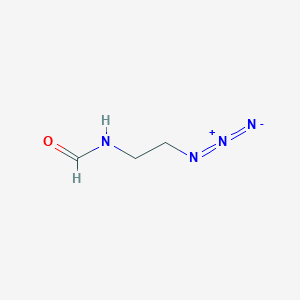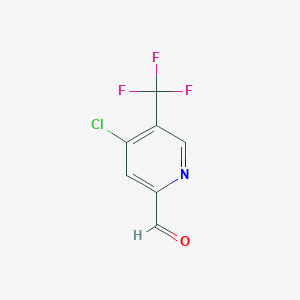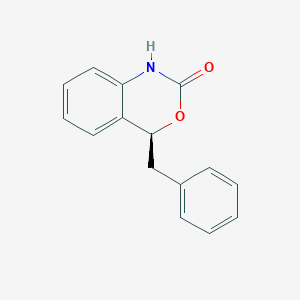![molecular formula C8H19NO2 B14186145 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol CAS No. 876304-06-2](/img/structure/B14186145.png)
1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol is an organic compound with the molecular formula C6H15NO2. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality . This compound is used in various industrial applications, particularly in the production of low-density packaging foams .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol is synthesized by reacting dimethylamine with ethylene oxide . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows: [ \text{(CH}_3\text{)}_2\text{NH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using dimethylamine and ethylene oxide. The process may include additional purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as a catalyst in the production of polyurethanes and other polymers.
Biology: Investigated for its potential use in biocides and surfactants.
Medicine: Explored for its potential in drug delivery systems due to its polyfunctional nature.
Industry: Utilized in the production of low-density packaging foams and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol involves its interaction with various molecular targets. The tertiary amine group can act as a weak base, participating in acid-base reactions. The ether and hydroxyl functionalities allow it to interact with other molecules through hydrogen bonding and dipole-dipole interactions . These interactions enable the compound to function effectively as a catalyst and surfactant.
Comparación Con Compuestos Similares
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but lacks the additional methyl group on the propanol backbone.
N,N-Dimethyl-2-(2-aminoethoxy)ethanol: Another related compound with similar functional groups but different molecular arrangement.
Uniqueness: 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol is unique due to its combination of tertiary amine, ether, and hydroxyl functionalities, which provide it with versatile chemical reactivity and applications in various fields .
Propiedades
Número CAS |
876304-06-2 |
|---|---|
Fórmula molecular |
C8H19NO2 |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethoxy]-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,10)7-11-6-5-9(3)4/h10H,5-7H2,1-4H3 |
Clave InChI |
QUWMFFUPCCVOLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCCN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)


![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)






![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
